cAMP AM

Description

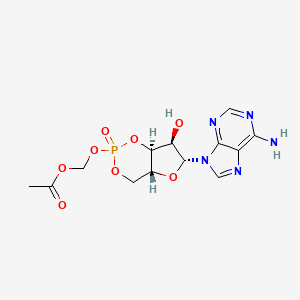

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N5O8P/c1-6(19)22-5-24-27(21)23-2-7-10(26-27)9(20)13(25-7)18-4-17-8-11(14)15-3-16-12(8)18/h3-4,7,9-10,13,20H,2,5H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKCKKDBQFHVEK-OQEAWBJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746736 | |

| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159764-93-9 | |

| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Acetoxymethyl-Esterified Cyclic AMP (cAMP AM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of cyclic adenosine monophosphate acetoxymethyl ester (cAMP AM). It details its journey from a cell-permeant prodrug to an intracellular signaling molecule, outlining the downstream pathways it activates. This guide provides quantitative data for related compounds to contextualize its efficacy, detailed experimental protocols for its application, and visualizations to clarify complex biological processes and workflows.

Introduction: Overcoming the Cellular Barrier

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger in numerous signal transduction pathways, regulating a vast array of cellular functions including metabolism, gene transcription, and cell proliferation. However, its inherent negative charge and hydrophilic nature prevent it from passively diffusing across the lipophilic cell membrane. To circumvent this limitation, cAMP is chemically modified with acetoxymethyl (AM) esters. This modification neutralizes the negative charges on the phosphate group, rendering the molecule more lipophilic and cell-permeable. Once inside the cell, the AM groups are cleaved by ubiquitous intracellular esterases, liberating the active cAMP molecule, which can then engage its downstream targets.

Mechanism of Action: From Prodrug to Second Messenger

The mechanism of action of this compound can be dissected into three key stages: passive diffusion, intracellular activation, and downstream signaling.

Passive Diffusion Across the Plasma Membrane

The addition of the acetoxymethyl ester groups to cAMP masks the polar phosphate backbone, transforming the molecule into a nonpolar, hydrophobic prodrug. This structural alteration allows this compound to readily cross the cell membrane via passive diffusion, following its concentration gradient.

Intracellular Activation by Esterase Cleavage

Upon entering the cytoplasm, this compound is recognized and hydrolyzed by nonspecific intracellular esterases. These enzymes cleave the acetoxymethyl ester bonds, releasing cAMP, formaldehyde, and acetic acid as byproducts. The regenerated cAMP is now trapped within the cell due to its restored negative charge and hydrophilicity, leading to a rapid increase in its intracellular concentration.

Downstream Signaling Pathways

The liberated intracellular cAMP primarily exerts its effects by activating two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

-

Protein Kinase A (PKA) Pathway: PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating their activity and eliciting a cellular response. Key downstream effects of PKA activation include regulation of metabolism, ion channel activity, and gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).

-

Exchange Protein Directly Activated by cAMP (Epac) Pathway: Epac proteins are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that unmasks its GEF activity. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation. The Epac-Rap pathway is involved in a variety of cellular processes, including cell adhesion, secretion, and the modulation of the actin cytoskeleton.

Quantitative Data

Precise EC50 values for this compound are not widely reported across a variety of cell lines in the literature. However, the efficacy of elevating intracellular cAMP can be contextualized by examining the EC50 values of forskolin, a direct activator of adenylyl cyclase, and other cell-permeable cAMP analogs. It is important to note that the effective concentration of this compound will be highly dependent on the intracellular esterase activity of the specific cell type being studied.

| Compound | Action | Cell Type/System | EC50 | Reference |

| Forskolin | Adenylyl Cyclase Activator | Rat Cerebral Cortical Membranes | 5-10 µM | [1] |

| Forskolin | Adenylyl Cyclase Activator | Rat Cerebral Cortical Slices | 25 µM | [1] |

| Isoproterenol | β-adrenergic Receptor Agonist | HEK-293B Cells | 7.7 nM | N/A |

| 8-pCPT-2-O-Me-cAMP | EPAC-selective cAMP Analog | EPAC1 | 2.2 µM | [2] |

| Dibutyryl-cAMP | Cell-permeable cAMP Analog | U87 Glioblastoma Cells | 1 mM (working concentration) | [3] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture. Optimal conditions, including concentration and incubation time, should be empirically determined for each cell line and experimental setup.

Preparation of Stock Solutions

-

Reconstitution of this compound: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare 100 µL of a 10 mM stock solution of a compound with a molecular weight of 415.3 g/mol , dissolve 0.415 mg in 100 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. DMSO stock solutions are generally stable for several months under these conditions.

Cell Treatment Protocol

-

Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well or 96-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical working concentration range for cell-permeable cAMP analogs is 10-200 µM.

-

Note: To prevent precipitation, it is advisable to first dilute the stock solution in a small volume of medium before adding it to the final volume. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Controls:

-

Vehicle Control: Treat cells with the same final concentration of DMSO used in the experimental wells.

-

Positive Control: Treat cells with a known activator of the cAMP pathway, such as forskolin (an adenylyl cyclase activator) in combination with a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Negative Control: Untreated cells.

-

-

Incubation: Incubate the cells for the desired period. The time course of the response will vary depending on the cell type and the downstream effect being measured. For gene expression studies, longer incubation times (e.g., 4-24 hours) may be necessary.

Measurement of Intracellular cAMP Levels

Several methods can be used to quantify the increase in intracellular cAMP following treatment with this compound. These include:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive immunoassays are widely available and provide a sensitive method for quantifying cAMP levels in cell lysates.

-

Fluorescence-Based Assays: These assays often utilize a fluorescently labeled cAMP analog that competes with the cellular cAMP for binding to a specific antibody or a cAMP-binding protein.

-

Genetically Encoded cAMP Biosensors: Cells can be transfected with plasmids encoding fluorescent resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET)-based biosensors that report changes in intracellular cAMP levels in real-time in living cells.

Limitations and Considerations

While this compound is a valuable tool for studying cAMP signaling, researchers should be aware of the following limitations:

-

Extracellular Hydrolysis: The presence of extracellular esterases, particularly in serum-containing media or in vivo, can lead to the premature cleavage of the AM esters.[4] This would prevent the prodrug from entering the cells and could lead to an underestimation of its efficacy. It is recommended to perform experiments in serum-free media or to include controls to assess the extent of extracellular hydrolysis.

-

Byproduct Toxicity: The hydrolysis of the acetoxymethyl ester releases formaldehyde, which is a known cytotoxic agent. At high concentrations or with prolonged exposure, formaldehyde can induce cellular stress and apoptosis, potentially confounding the experimental results.

-

Variability in Intracellular Esterase Activity: The rate of conversion of this compound to active cAMP is dependent on the activity of intracellular esterases, which can vary significantly between different cell types. This can lead to variability in the effective intracellular concentration of cAMP.

-

Off-Target Effects of Analogs: When using analogs of this compound, it is important to consider that they may have off-target effects or may not perfectly mimic the actions of endogenous cAMP. For example, some analogs may show resistance to degradation by phosphodiesterases, leading to a more sustained signal than would be achieved with unmodified cAMP.

Conclusion

This compound provides a powerful and effective method for artificially increasing intracellular cAMP levels, thereby enabling the study of its diverse roles in cellular signaling. By understanding its mechanism of action, employing appropriate experimental protocols, and being mindful of its limitations, researchers can leverage this tool to gain valuable insights into the complex world of signal transduction.

References

- 1. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. crispmaastricht.nl [crispmaastricht.nl]

- 4. benchchem.com [benchchem.com]

The Crucial Role of Esterases in the Bioactivation of Acetoxymethyl Ester Prodrugs of cAMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger molecule, integral to a multitude of cellular signaling pathways. Its inherent negative charge, however, prevents it from passively crossing the lipophilic cell membrane, thereby limiting its direct therapeutic and investigational use. To overcome this barrier, a common prodrug strategy involves masking the phosphate group with acetoxymethyl (AM) esters. This modification renders the molecule, now cAMP AM, lipophilic and cell-permeable. Once inside the cell, the activating role of intracellular esterases becomes paramount. These enzymes are responsible for cleaving the AM groups, thereby liberating the active cAMP and trapping it within the cytosol where it can engage its downstream targets. This guide provides a detailed exploration of the mechanism, kinetics, and experimental methodologies related to the esterase-mediated activation of this compound.

The Mechanism of Esterase-Mediated this compound Activation

The activation of this compound is a two-step process initiated by its passive diffusion across the cell membrane. Upon entering the intracellular environment, this compound serves as a substrate for a class of enzymes known as carboxylesterases (CES). These enzymes catalyze the hydrolysis of the ester bonds within the AM groups.

In humans, two primary carboxylesterases, hCE1 and hCE2, are instrumental in the metabolism of various ester-containing prodrugs.[1][2] These enzymes are ubiquitously expressed, with high concentrations found in tissues such as the liver, small intestine, and lungs.[3] The hydrolysis reaction results in the release of the active cAMP molecule, along with formaldehyde and acetic acid as byproducts. This enzymatic cleavage is critical as it not only releases the active second messenger but also confers intracellular trapping of the now charged cAMP molecule.

The substrate specificity of these esterases can influence the efficiency of this compound activation. hCE1 is known for its ability to hydrolyze a wide variety of substrates due to a spacious and flexible active site.[3] In contrast, hCE2 typically shows a preference for substrates with smaller acyl groups.[3] The differential expression levels and substrate specificities of these esterases in various cell types can lead to variations in the rate and extent of this compound activation.

Below is a diagram illustrating the signaling pathway of this compound activation.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies Using cAMP AM in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger pivotal in numerous cellular signaling pathways. Its manipulation in experimental settings is crucial for understanding a vast array of physiological and pathological processes. While various cell-permeable cAMP analogs exist, acetoxymethyl (AM) esters of cAMP represent a valuable tool for acutely elevating intracellular cAMP levels in primary cell cultures. As a prodrug, cAMP AM traverses the cell membrane, whereupon intracellular esterases cleave the AM group, liberating the active, membrane-impermeant cAMP. This guide provides an in-depth technical overview of the preliminary use of this compound in primary cell cultures, encompassing experimental protocols, data presentation, and visualization of relevant pathways and workflows.

The cAMP Signaling Pathway

Upon generation by adenylyl cyclase, cAMP primarily activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][2]

-

The PKA Pathway: In its inactive state, PKA is a tetramer of two regulatory and two catalytic subunits.[2] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[2] These subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, modulating their activity.[3]

-

The Epac Pathway: Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[4][5] Upon cAMP binding, Epac undergoes a conformational change that allows it to activate Rap proteins, which in turn regulate a variety of cellular processes, including cell adhesion and junction formation.[5]

Mandatory Visualizations

References

- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Intracellular Access: A Technical Guide to the Discovery and Development of cAMP AM

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger pivotal to numerous cellular signaling pathways. However, its inherent negative charge and hydrophilicity severely restrict its passage across the plasma membrane, posing a significant challenge for researchers seeking to directly manipulate intracellular cAMP levels. This technical guide provides an in-depth exploration of the discovery and development of cAMP acetoxymethyl ester (cAMP AM), a cell-permeant prodrug that has revolutionized the study of cAMP-mediated signal transduction. We will delve into the historical context of its development, detail the experimental protocols for its synthesis and application, and present a comprehensive analysis of its physicochemical and biological properties. This guide is intended to serve as a valuable resource for researchers utilizing this compound and for those engaged in the design of novel cell-permeable probes and therapeutics.

Introduction: The Challenge of Intracellular cAMP Delivery

The discovery of cyclic AMP (cAMP) by Sutherland and Rall in the late 1950s marked a paradigm shift in our understanding of cellular communication. It was the first identified "second messenger," a small intracellular molecule that relays signals from extracellular stimuli, such as hormones and neurotransmitters, to downstream effector proteins. The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates a multitude of substrate proteins, thereby regulating a vast array of cellular processes including metabolism, gene transcription, cell growth, and apoptosis.

Despite its central role in cell biology, the direct study of cAMP's intracellular functions was long hampered by its inability to cross the cell membrane. To circumvent this, researchers initially relied on indirect methods to elevate intracellular cAMP, such as stimulating adenylyl cyclase with forskolin or inhibiting phosphodiesterases (PDEs) with compounds like IBMX. While useful, these methods lack specificity and can induce off-target effects.

This limitation spurred the development of chemically modified, membrane-permeant cAMP analogs. Early examples included N6,2'-O-dibutyryl-cAMP (DBcAMP) and 8-bromo-cAMP. These modifications increased the lipophilicity of the cAMP molecule, allowing for passive diffusion across the cell membrane. However, these first-generation analogs exhibited relatively low potency, requiring high micromolar to millimolar concentrations to elicit a biological response, and were often subject to rapid degradation by PDEs. The need for a more efficient and potent tool for intracellular cAMP delivery was evident.

The Genesis of this compound: A Prodrug Strategy

The breakthrough in cAMP delivery came from the application of the acetoxymethyl (AM) ester prodrug strategy. This approach had been successfully employed to facilitate the intracellular delivery of other phosphorylated molecules, such as fluorescent ion indicators. The underlying principle is to mask the negatively charged phosphate groups with lipophilic, uncharged AM ester groups. This chemical modification renders the molecule membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, charged molecule, which is then trapped within the cytoplasm.

A seminal 1994 study detailed the synthesis of N6,2'-O-dibutyryl cAMP acetoxymethyl ester (Bt2cAMP/AM) and demonstrated its profound efficacy. This novel compound was shown to be effective at concentrations two to three orders of magnitude lower than the then-commonly used membrane-permeant cAMP derivatives.[1] This pioneering work laid the foundation for the development of a new generation of highly potent, cell-permeable cAMP analogs.

Subsequent research in 1997 expanded on this by synthesizing AM-esters of various 8-substituted cAMP derivatives, further demonstrating the versatility and power of this approach for creating a toolkit of cell-permeant cAMP probes with diverse properties.

Physicochemical and Biological Properties of this compound Analogs

The effectiveness of a this compound analog is determined by a balance of several key properties: cell permeability, rate of intracellular hydrolysis, resistance to phosphodiesterases, and affinity for its downstream effectors (primarily PKA).

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for various cell-permeable cAMP analogs, providing a basis for selecting the appropriate compound for a given experimental need.

| Compound | Cell Type | EC50 for Cl- Secretion | Reference |

| This compound | T84 | 60 µM | [2] |

| Bt2cAMP/AM | T84 | 0.7 µM | [2] |

| 8-pCPT-cAMP/AM | T84 | 0.15 µM | [3] |

| 8-PIP-cAMP/AM | T84 | 10 µM | [3] |

| 8-Br-cAMP | T84 | > 100 µM | [1] |

| DBcAMP | T84 | > 100 µM | [1] |

Table 1: Comparative Efficacy of Cell-Permeable cAMP Analogs in T84 Cells. This table highlights the significantly enhanced potency of AM-esterified cAMP analogs compared to their non-AM counterparts in a functional assay.

| Compound | Cell Permeability | Intracellular Half-life of AM Ester | PDE Resistance of Active Form |

| This compound | High | Short (rapidly hydrolyzed) | Low (rapidly degraded) |

| Bt2cAMP/AM | High | Short (rapidly hydrolyzed) | Moderate |

| Sp-5,6-DCl-cBIMPS | High | N/A (not an AM ester) | High |

Table 2: Qualitative Comparison of Key Properties of Cell-Permeable cAMP Analogs. This table provides a general overview of the characteristics that influence the temporal and spatial dynamics of the intracellular cAMP signal generated by these compounds. Note that the half-life of cAMP itself in cultured fibroblasts has been measured to be between 1.5 and 6.3 minutes, indicating rapid turnover.[4] The hydrolysis of AM esters by intracellular esterases is generally considered to be very rapid, occurring on the order of minutes or less.[5]

Experimental Protocols

Synthesis of this compound Esters

The synthesis of this compound esters generally involves the reaction of a salt of the parent cAMP analog with acetoxymethyl bromide. The following is a composite protocol based on methodologies described in the literature.[1][3]

Materials:

-

cAMP analog (e.g., 8-Br-cAMP, N6,2'-O-dibutyryl-cAMP)

-

Triethylamine or Silver Carbonate

-

Acetoxymethyl bromide (AM-Br)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Salt Formation: Dissolve the cAMP analog in anhydrous DMF. For the triethylammonium salt, add an equimolar amount of triethylamine. For the silver salt, the cAMP analog is typically used as its sodium salt and reacted with silver carbonate.

-

Alkylation: To the solution of the cAMP salt, add a molar excess (typically 5 equivalents) of acetoxymethyl bromide.

-

Reaction: Stir the reaction mixture at room temperature in the dark for 1-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent.

-

Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in chloroform.

-

Characterization: The purified this compound ester is characterized by analytical techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Quantification of Intracellular this compound and its Hydrolysis Product

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the intracellular concentration of this compound and its active, hydrolyzed form.

Materials:

-

Cultured cells

-

This compound analog

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold perchloric acid (PCA) or other lysis buffer

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like triethylammonium formate)

-

Standards of the this compound analog and its hydrolyzed form

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with the this compound analog at the desired concentration and for the specified time.

-

Cell Lysis: After incubation, rapidly wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells by adding ice-cold PCA and scraping the cells.

-

Extraction: Centrifuge the cell lysate to pellet the precipitated proteins. The supernatant contains the intracellular cAMP analogs.

-

Sample Preparation: Neutralize the supernatant and, if necessary, desalt and concentrate the sample.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system. The separation of the lipophilic this compound ester from its more polar hydrolyzed product is achieved using a reverse-phase C18 column with a suitable gradient elution.

-

Quantification: Detect the compounds using a UV detector at the appropriate wavelength (typically around 260 nm). Quantify the concentration of each compound by comparing the peak areas to a standard curve generated with known concentrations of the purified this compound and its hydrolyzed form.

Visualizing the cAMP Signaling Pathway and Experimental Workflow

The cAMP Signaling Cascade

The following diagram illustrates the canonical cAMP signaling pathway, from the activation of a G-protein coupled receptor (GPCR) to the downstream effects mediated by Protein Kinase A (PKA).

Caption: The cAMP signaling pathway.

Experimental Workflow for Quantifying Intracellular this compound

The following diagram outlines the key steps in the experimental workflow for measuring the intracellular concentration of this compound and its metabolites using HPLC.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP-AM BIOLOG Life Science Institute [biolog.de]

- 4. The turnover of cyclic AMP in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Assessment of Cell-Permeable cAMP Analog Effects on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the initial assessment of how cell-permeable cyclic adenosine monophosphate (cAMP) analogs, such as cAMP acetoxymethyl (AM) esters or functionally similar molecules like Sp-cAMPs, impact gene expression.

Introduction: cAMP as a Second Messenger in Gene Regulation

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to extracellular signals.[1][2] Hormones and neurotransmitters that cannot cross the cell membrane bind to G protein-coupled receptors (GPCRs), often leading to the activation of adenylyl cyclase (AC).[3][4] This enzyme catalyzes the conversion of ATP to cAMP.[2][5] The resulting increase in intracellular cAMP levels regulates diverse physiological processes, including metabolism, cell growth, and, critically, gene transcription.[1][6]

To study these effects directly and bypass the receptor-level activation, researchers utilize cell-permeable cAMP analogs. These compounds diffuse across the plasma membrane, directly elevating intracellular cAMP levels and allowing for a controlled investigation of the downstream signaling cascades that culminate in altered gene expression.[7]

The cAMP Signaling Pathway and Gene Expression

The effects of cAMP on gene expression are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[8][9]

-

The PKA-CREB Pathway : This is the canonical pathway for cAMP-mediated gene transcription.[10] cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[3][9] These catalytic subunits translocate to the nucleus where they phosphorylate the cAMP Response Element-Binding Protein (CREB) at a critical serine residue (Ser133).[11][12] Phosphorylated CREB (pCREB) recruits coactivators like CREB-Binding Protein (CBP), forming a complex that binds to cAMP Response Elements (CREs) in the promoter regions of target genes to activate transcription.[11][13]

-

The Epac Pathway : cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small GTPase Rap1.[9][14] The Epac-mediated pathway can influence gene expression through the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[14]

The following diagram illustrates these key signaling events.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. news-medical.net [news-medical.net]

- 6. What are the functions of cAMP? | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 10. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

- 14. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

Exploring the Potential Applications of cAMP AM in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of cAMP and the Utility of cAMP AM

Cyclic adenosine monophosphate (cAMP) is a fundamental and ubiquitous second messenger that plays a pivotal role in mediating a vast array of physiological processes within the nervous system.[1][2][3] It is integral to intracellular signal transduction, translating the effects of various extracellular signals, such as neurotransmitters and hormones, into specific cellular responses.[4][5] These responses are critical for neuronal function, encompassing everything from the modulation of synaptic transmission and plasticity to the regulation of gene expression for long-term changes like memory formation.[1][3][6]

The intracellular concentration of cAMP is tightly regulated by the balanced activities of two enzyme families: adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[2][7] Dysregulation of this delicate balance is implicated in numerous neuropsychiatric and neurodegenerative disorders, making the cAMP signaling pathway a significant target for therapeutic intervention.[1]

Directly manipulating intracellular cAMP levels for research purposes is challenging due to the impermeability of the cell membrane to polar molecules like cAMP. To overcome this, researchers utilize cell-permeable analogs. This compound (Adenosine-3',5'-cyclic monophosphate, acetoxymethyl ester) is a powerful tool in this context. It is a prodrug form of cAMP, rendered highly membrane-permeant by the addition of an acetoxymethyl (AM) ester group.[8] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, polar cAMP molecule.[8] This liberated cAMP is then trapped within the cell, leading to a rapid, pulse-like increase in its intracellular concentration, allowing for the precise study of its downstream effects.[8] This guide explores the core signaling pathways, applications, and experimental methodologies involving this compound and similar analogs in modern neuroscience research.

Core cAMP Signaling Pathways in Neurons

cAMP exerts its influence primarily through three main classes of effector proteins: Protein Kinase A (PKA), Exchange Protein directly Activated by cAMP (Epac), and Cyclic Nucleotide-Gated (CNG) ion channels.[2][9] The PKA and Epac pathways are the most extensively studied in the context of neuronal function.

The Canonical PKA-Dependent Pathway

The most well-established cAMP signaling cascade operates through the activation of Protein Kinase A (PKA).[1][5] In its inactive state, PKA exists as a holoenzyme composed of two regulatory and two catalytic subunits.[5][9] The binding of cAMP to the regulatory subunits induces a conformational change, causing them to dissociate and release the active catalytic subunits.[1][5] These free catalytic subunits can then phosphorylate a multitude of substrate proteins on serine/threonine residues, including ion channels, enzymes, and transcription factors, thereby modulating their activity.[1][2] A critical long-term effect of PKA activation is the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of genes crucial for synaptic plasticity, neuroprotection, and memory consolidation.[6][7]

The PKA-Independent Epac Pathway

cAMP can also signal independently of PKA through the Exchange Protein directly Activated by cAMP (Epac).[1] Epac proteins (Epac1 and Epac2) function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2] Upon binding cAMP, Epac undergoes a conformational change that activates its GEF domain, facilitating the exchange of GDP for GTP on Rap proteins.[9] Activated Rap proteins then modulate a variety of downstream effectors involved in processes such as cell adhesion, cytoskeletal dynamics, and vesicle trafficking, which are crucial for neurite outgrowth and synapse formation.[1][2]

References

- 1. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]

- 2. cusabio.com [cusabio.com]

- 3. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 5. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Global and local missions of cAMP signaling in neural plasticity, learning, and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP-AM BIOLOG Life Science Institute [biolog.de]

- 9. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]

Methodological & Application

Protocol for the Preparation and Use of cAMP AM Stock Solutions

Application Note

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in numerous intracellular signal transduction pathways, regulating key cellular processes such as metabolism, gene transcription, and cell proliferation and differentiation.[1][2] Its direct administration to cells is hampered by its negative charge, which prevents it from passively crossing the cell membrane. To overcome this, the acetoxymethyl (AM) ester of cAMP, cAMP AM, is widely used. The lipophilic AM group masks the negative charge of the phosphate group, allowing the molecule to readily diffuse across the plasma membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active cAMP molecule, which is then trapped intracellularly.[3][4] This application note provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in cell-based assays.

Mechanism of Action

The cell-permeant this compound passively enters the cell. Inside the cell, non-specific esterases hydrolyze the acetoxymethyl ester, releasing active cAMP and byproducts such as formaldehyde and acetic acid.[4] The liberated cAMP then activates its downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), to initiate a variety of cellular responses.[1][2][5]

Data Presentation

Table 1: Recommended Stock and Working Concentrations of this compound

| Parameter | Concentration Range | Notes |

| Stock Solution | 1 mM - 100 mM in anhydrous DMSO or DMF | A 10 mM stock solution is a common starting point.[6] |

| Working Solution | 0.005 mM - 0.1 mM (5 µM - 100 µM) in serum-free medium | Optimal concentration is cell-type dependent and should be determined empirically.[6] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Lyophilized Powder) | -20°C to -80°C | Up to 3 years | Store in a desiccated environment to prevent hydrolysis.[6] |

| Stock Solution in Anhydrous DMSO | -20°C | Short-term (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[7] |

| -80°C | Long-term (up to 1 year) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[6] | |

| Aqueous Working Solution | Room Temperature or 4°C | Should be prepared fresh immediately before use | Aqueous solutions are labile and susceptible to hydrolysis.[6] |

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

Protocol:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 491.37 g/mol , weigh out 4.91 mg. Alternatively, if the compound is provided in a pre-weighed vial, proceed to the next step.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. For a 10 mM stock solution from 1 mg of this compound (MW: 491.37 g/mol ), add approximately 203.5 µL of DMSO. A table for preparing common stock solution concentrations is provided by some suppliers.[3]

-

Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.[8]

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on typical experimental needs to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect the aliquots from light by storing them in a dark box or wrapping the tubes in aluminum foil.

2. Preparation of Working Solution and Cell Treatment

Materials:

-

10 mM this compound stock solution in DMSO

-

Serum-free cell culture medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells

Protocol:

-

On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Briefly centrifuge the tube to collect the solution at the bottom.

-

Dilute the stock solution to the desired final working concentration in serum-free cell culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of serum-free medium).

-

It is crucial to perform cell loading in serum-free medium for at least 15-30 minutes, as serum contains esterases that can hydrolyze the this compound extracellularly, reducing its cell-loading efficacy.[6][9]

-

Remove the existing culture medium from the cells and replace it with the freshly prepared this compound working solution.

-

Incubate the cells for the desired period (typically 15-60 minutes) at 37°C.[9] The optimal incubation time may vary depending on the cell type and experimental goals.

-

After incubation, the working solution can be removed and replaced with a normal culture medium if desired, to allow for the complete removal of the AM ester.[10]

3. Quality Control

-

Purity: The purity of the this compound solid should be confirmed by the supplier's certificate of analysis, typically determined by HPLC.

-

Solvent Purity: Always use high-quality, anhydrous DMSO to prevent hydrolysis of the this compound during storage.

-

Vehicle Control: Include a vehicle control in all experiments by treating cells with the same final concentration of DMSO used in the experimental conditions. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cellular toxicity or artifacts.[7] Note that DMSO itself can sometimes influence intracellular cAMP levels.[11][12]

-

Functional Assay: The activity of the prepared this compound solution can be validated by performing a functional assay, such as measuring the activation of PKA or EPAC, or a downstream cellular response known to be mediated by cAMP in the specific cell type being studied.

Visualizations

Caption: Experimental workflow for preparing and applying this compound.

Caption: Intracellular activation and signaling pathway of this compound.

References

- 1. Epac activation converts cAMP from a proliferative into a differentiation signal in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolog.de [biolog.de]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - IN [thermofisher.com]

- 10. cAMP-Glo™ Assay Protocol [promega.jp]

- 11. researchgate.net [researchgate.net]

- 12. Response of cyclic AMP by DMSO differentiated HL-60 cells exposed to electric interferential current after prestimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging of cAMP Dynamics

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including metabolism, gene transcription, cell growth, and differentiation.[1] The ability to monitor cAMP dynamics in real-time within living cells is crucial for understanding its complex signaling pathways and for the development of novel therapeutics.

It is important to clarify a common point of confusion: the term "cAMP AM" does not refer to a fluorescent probe for imaging cAMP. Instead, the "AM" suffix denotes an acetoxymethyl ester, a chemical modification that renders molecules cell-permeable. Compounds like Sp-cAMPS-AM and 8-pCPT-2'-O-Me-cAMP-AM are cell-permeable analogs of cAMP designed to activate cAMP signaling pathways within a cell, not to visualize endogenous cAMP levels.[2][3]

The gold standard for live-cell imaging of cAMP is the use of genetically encoded biosensors. These biosensors, typically based on Förster Resonance Energy Transfer (FRET) or single fluorescent proteins, allow for the direct and dynamic measurement of intracellular cAMP concentrations with high spatial and temporal resolution.[4][5]

This document provides detailed application notes and protocols for the use of these genetically encoded cAMP biosensors in live-cell imaging experiments. Additionally, it includes a protocol for the application of cell-permeable cAMP analogs for the controlled activation of cAMP signaling.

Section 1: Live-Cell Imaging of cAMP using Genetically Encoded Biosensors

Genetically encoded biosensors are proteins engineered to produce a fluorescent signal in response to changes in intracellular cAMP concentration. They are introduced into cells via transfection or transduction and offer a non-invasive way to monitor signaling dynamics.

Principle of Operation

There are two main classes of genetically encoded cAMP biosensors:

-

FRET-Based Biosensors : These sensors consist of a cAMP-binding domain, such as Epac (Exchange protein directly activated by cAMP) or the regulatory subunit of PKA, sandwiched between two fluorescent proteins, typically a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[6][7] In the absence of cAMP, the sensor is in a "closed" conformation, bringing CFP and YFP into close proximity and allowing FRET to occur. Upon cAMP binding, the sensor undergoes a conformational change that separates the two fluorophores, leading to a decrease in FRET. This change in the YFP/CFP emission ratio is proportional to the cAMP concentration.[7]

-

Single Fluorescent Protein-Based Biosensors : These sensors, such as the cADDis biosensors, are created from a single, circularly permuted fluorescent protein linked to a cAMP-binding domain like Epac2.[8] The binding of cAMP induces a conformational change that alters the fluorescence intensity of the single fluorophore. These sensors can be "upward," increasing in fluorescence with cAMP, or "downward," decreasing in fluorescence.[8] Their primary advantage is the use of a single wavelength, which simplifies imaging and reduces phototoxicity.[6]

Experimental Protocols

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa, primary neurons)

-

Complete cell culture medium

-

Plasmid DNA encoding a FRET-based cAMP biosensor (e.g., Epac1-camps)

-

Transfection reagent (e.g., Lipofectamine)

-

Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)

-

Agonists/antagonists for stimulating cAMP signaling (e.g., Forskolin, Isoproterenol, IBMX)

-

Fluorescence microscope equipped for live-cell imaging with CFP and YFP filter sets and environmental control (37°C, 5% CO2).

Procedure:

-

Cell Culture and Transfection:

-

One day before transfection, seed cells onto glass-bottom dishes or coverslips suitable for microscopy. Cells should be at 70-80% confluency at the time of transfection.

-

Transfect the cells with the biosensor plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate the cells for 24-48 hours to allow for biosensor expression.

-

-

Preparation for Imaging:

-

Gently wash the cells twice with pre-warmed live-cell imaging medium.

-

Add fresh live-cell imaging medium to the cells.

-

Place the dish on the microscope stage and allow the cells to equilibrate in the imaging chamber for at least 15-30 minutes before starting the experiment.

-

-

Live-Cell Imaging and Data Acquisition:

-

Identify cells expressing the biosensor. Healthy, expressing cells should show fluorescence in both the CFP and YFP channels.

-

Set up the imaging parameters. Excite the donor (CFP) and acquire images simultaneously in both the CFP and YFP emission channels.

-

Acquire baseline images for a few minutes to establish a stable pre-stimulation signal.

-

Add the desired agonist (e.g., 10 µM Forskolin or 100 nM Isoproterenol) to stimulate cAMP production.[7][8] Continue acquiring images to monitor the change in FRET ratio.

-

(Optional) After the response has stabilized, an antagonist can be added to observe the reversal of the signal.

-

Acquire images at regular intervals (e.g., every 5-30 seconds) for the duration of the experiment.

-

-

Data Analysis:

-

For each time point, select regions of interest (ROIs) corresponding to individual cells.

-

Measure the mean fluorescence intensity in both the CFP and YFP channels within each ROI.

-

Calculate the FRET ratio (e.g., YFP/CFP) for each time point.

-

Normalize the FRET ratio data to the baseline to visualize the change in cAMP over time. A decrease in the YFP/CFP ratio typically indicates an increase in intracellular cAMP.[7]

-

| Parameter | Typical Value/Range | Notes |

| Agonist Concentrations | ||

| Forskolin | 10 - 50 µM[8][9] | A direct activator of adenylyl cyclase.[1] |

| Isoproterenol | 10 nM - 100 nM[7][8] | A β-adrenergic receptor agonist. |

| PDE Inhibitor | ||

| IBMX | 100 - 500 µM | A broad-spectrum phosphodiesterase (PDE) inhibitor used to prevent cAMP degradation and amplify the signal.[3] |

| Imaging Settings | ||

| Excitation Wavelength (CFP) | ~430 nm | |

| Emission Wavelength (CFP) | ~475 nm | |

| Emission Wavelength (YFP) | ~530 nm | |

| Acquisition Interval | 5 - 60 seconds | Dependent on the kinetics of the expected response. |

| Expected Signal Change | ~1.4-fold change in FRET ratio | Can vary depending on the biosensor and cell type.[6] |

Visualization of Signaling Pathways and Workflows

Caption: The canonical cAMP signaling pathway.

Caption: Experimental workflow for FRET-based cAMP imaging.

Section 2: Application of Cell-Permeable cAMP Analogs

As previously mentioned, compounds like Sp-cAMPS-AM and 8-pCPT-2'-O-Me-cAMP-AM are not probes for imaging but are valuable tools for activating cAMP signaling pathways in intact cells. The AM ester group renders them lipophilic, allowing them to cross the cell membrane.[3] Once inside, cellular esterases cleave the AM group, trapping the active, membrane-impermeant cAMP analog within the cell.[9][10]

Caption: Mechanism of AM ester-modified compound delivery.

Protocol 2: Loading Cells with Cell-Permeable cAMP Analogs

This protocol provides a general guideline for loading cells with AM ester-modified compounds and can be adapted for specific analogs like Sp-cAMPS-AM.

Materials:

-

Cell-permeable cAMP analog (e.g., Sp-cAMPS-AM)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, for improving solubility)

-

Live-cell imaging medium or appropriate buffer (e.g., HBSS)

-

Cultured cells on a suitable plate or dish

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 to 10 mM stock solution of the cAMP analog AM ester in anhydrous DMSO.[10] Store desiccated at -20°C and protected from light. These solutions should be stable for several months under these conditions.[10]

-

(Optional) To aid in dispersing the AM ester in aqueous solution, an equal volume of 20% Pluronic® F-127 can be added to the DMSO stock solution just before use. The final concentration of Pluronic® F-127 in the loading buffer should be around 0.02%.[10]

-

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the AM ester stock solution into your chosen buffer or serum-free medium to the desired final working concentration. Typical working concentrations range from 1 to 20 µM.[1][7] The optimal concentration should be determined empirically for your cell type and experimental goals.

-

It is recommended to use the minimal concentration that elicits the desired biological response to avoid potential artifacts or toxicity.[10]

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the loading solution containing the cAMP analog AM ester to the cells.

-

Incubate the cells for 30 to 60 minutes at 37°C or room temperature.[6][9] The optimal incubation time may need to be determined experimentally.

-

After incubation, remove the loading solution and wash the cells gently two to three times with fresh, pre-warmed medium or buffer to remove any extracellular compound.

-

The cells are now loaded with the active cAMP analog and can be used for downstream experiments, such as imaging a downstream reporter (e.g., a PKA activity sensor) or functional assays.

-

Data Presentation: Properties of Cell-Permeable cAMP Analogs

| Compound | Primary Target(s) | Typical Working Concentration | Key Features |

| Sp-cAMPS-AM | PKA | Varies by cell type, determined empirically | Prodrug that releases the PDE-resistant PKA activator Sp-cAMPS intracellularly.[2][3][11] |

| 8-pCPT-2'-O-Me-cAMP-AM | Epac | 2.2 - 20 µM[1][12] | A selective activator of Epac, with weak activity towards PKA.[12] Useful for dissecting Epac-specific signaling pathways. |

Conclusion

Live-cell imaging of cAMP dynamics is a powerful technique for elucidating the intricacies of second messenger signaling. While "this compound" is a misnomer, the field offers robust and reliable methods for this purpose, primarily through the use of genetically encoded biosensors. By selecting the appropriate biosensor and carefully optimizing experimental conditions, researchers can achieve high-quality, real-time measurements of cAMP in living cells. Furthermore, cell-permeable cAMP analogs serve as indispensable tools for the targeted manipulation of cAMP signaling pathways, allowing for a deeper understanding of their downstream consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Sp-cAMPS-AM BIOLOG Life Science Institute [biolog.de]

- 3. benchchem.com [benchchem.com]

- 4. Live-cell imaging of cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. 8-pCPT-2'-O-Me-cAMP-AM BIOLOG Life Science Institute [biolog.de]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for cAMP AM Treatment of Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a multitude of neuronal processes, including differentiation, survival, synaptic plasticity, and axonal guidance.[1] The inherent impermeability of the cell membrane to cAMP necessitates the use of membrane-permeant analogs or pharmacological agents that increase its intracellular concentration. This document provides a detailed guide for the treatment of cultured neurons with cell-permeable cAMP analogs, focusing on the acetoxymethyl (AM) ester of cAMP and other commonly used derivatives, to modulate intracellular cAMP signaling pathways.

The term "cAMP AM" refers to the acetoxymethyl ester of cAMP, a lipophilic derivative that can cross the cell membrane.[1][2] Once inside the cell, endogenous esterases cleave the AM group, releasing active cAMP and trapping it within the cytoplasm. This approach allows for the direct elevation of intracellular cAMP levels. Other widely used methods to increase intracellular cAMP include the use of cell-permeable cAMP analogs such as dibutyryl-cAMP (dbcAMP) and 8-Bromo-cAMP, or the combined application of an adenylyl cyclase activator like forskolin and a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX).[3][4]

These methodologies are instrumental in studying the downstream effects of cAMP signaling, which are primarily mediated through the activation of Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).[5] PKA, upon activation, phosphorylates a variety of target proteins, including the transcription factor cAMP response element-binding protein (CREB), which is crucial for the transcription of genes involved in neuronal survival and plasticity.[6]

This guide offers detailed protocols for the preparation and application of these cAMP-elevating agents, as well as for downstream analyses including the assessment of CREB phosphorylation, cell viability, and neurite outgrowth.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cAMP signaling cascade in neurons and a general experimental workflow for this compound treatment and subsequent analysis.

Caption: Simplified cAMP signaling cascade in neurons.

Caption: General workflow for cAMP treatment of cultured neurons.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of cAMP-elevating agents on cultured neurons.

Table 1: Dose-Response of cAMP Analogs on Neuronal Differentiation

| Compound | Cell Type | Parameter | Effective Concentration | Outcome | Reference |

| dbcAMP | Rat Neural Stem/Progenitor Cells | Neuronal Differentiation (% βIII-tubulin positive cells) | 1 mM | ~85% neuronal differentiation after 7 days | [7] |

| dbcAMP | Rat Neural Stem/Progenitor Cells | Neuronal Differentiation (% βIII-tubulin positive cells) | 4 mM | ~95% neuronal differentiation after 7 days | [7] |

| dbcAMP | PC12 Cells | Neurite Outgrowth | 10⁻⁵ M | Half-maximal stimulation of neurite outgrowth | [8] |

Table 2: Time Course of cAMP-Mediated Effects

| Treatment | Cell Type | Parameter | Time Point | Observation | Reference |

| 10 µM Forskolin | 4B Hypothalamic Cells | Intracellular cAMP levels | 15 min | ~99-fold increase | [9] |

| 10 µM Forskolin | 4B Hypothalamic Cells | Intracellular cAMP levels | 180 min | ~3-fold increase | [9] |

| 5 µM Forskolin | SH-SY5Y Cells | pCREB levels | 2 hours | Peak pCREB immunoreactivity | [10] |

| 1 mM dbcAMP | Rat Neural Stem/Progenitor Cells | Neuronal Differentiation | 1 day | ~8% neuronal differentiation | [7] |

| 1 mM dbcAMP | Rat Neural Stem/Progenitor Cells | Neuronal Differentiation | 7 days | ~54% neuronal differentiation | [7] |

Experimental Protocols

Protocol 1: Preparation and Application of cAMP-Elevating Agents

This protocol details the preparation of stock solutions and working concentrations for commonly used cAMP-elevating agents.

Materials:

-

Dibutyryl-cAMP (dbcAMP), sodium salt

-

Forskolin

-

3-Isobutyl-1-methylxanthine (IBMX)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile nuclease-free water

-

Cultured neurons in appropriate media

Procedure:

-

Stock Solution Preparation:

-

dbcAMP: Prepare a 100 mM stock solution in sterile water or DMSO.[6] For example, to make a 10 mM stock, reconstitute 5 mg of dbcAMP (MW: 491.4 g/mol ) in 1.02 mL of DMSO.[11] Store aliquots at -20°C for up to one month.[11]

-

Forskolin: Prepare a 10 mM stock solution in DMSO. Store aliquots at -20°C.

-

IBMX: Prepare a 100 mM stock solution in DMSO. Store aliquots at -20°C.

-

-

Working Solution Preparation and Treatment:

-

On the day of the experiment, thaw the required stock solution aliquots.

-

Dilute the stock solutions in pre-warmed complete neuronal culture medium to the desired final concentration.

-

Typical working concentrations:

-

To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final volume.

-

Ensure the final DMSO concentration in the culture medium is below 0.5% to minimize solvent-induced toxicity.[14]

-

Carefully replace the existing culture medium with the medium containing the treatment.

-

For control cultures, add the same volume of medium containing the vehicle (e.g., DMSO) at the same final concentration.

-

-

Incubation:

Protocol 2: Western Blotting for Phospho-CREB (Ser133)

This protocol describes the detection of CREB phosphorylation at Serine 133, a key downstream event of PKA activation.

Materials:

-

Treated and control cultured neurons

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies:

-

Rabbit anti-phospho-CREB (Ser133)

-

Rabbit or mouse anti-total CREB

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 10 µg) per lane on an SDS-PAGE gel.[3]

-

Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C.

-

The following day, wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.[3]

-

Protocol 3: Calcein-AM Cytotoxicity Assay

This protocol is used to assess the viability of neurons following treatment. Calcein-AM is a cell-permeant dye that becomes fluorescent upon cleavage by intracellular esterases in live cells.

Materials:

-

Treated and control cultured neurons in a 96-well plate (black-walled, clear-bottom recommended)

-

Calcein-AM

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)

Procedure:

-

Preparation of Calcein-AM Staining Solution:

-

Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[16]

-

On the day of the assay, dilute the Calcein-AM stock solution in PBS or another suitable buffer to a final working concentration (typically 1-5 µM).

-

-

Cell Staining:

-

After the treatment period, gently wash the cells twice with PBS to remove the treatment medium.

-

Add 100 µL of the Calcein-AM working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[16]

-

The fluorescence signal is proportional to the number of viable cells.

-

Protocol 4: Quantification of Neurite Outgrowth

This protocol outlines the steps for staining and analyzing neurite outgrowth in cultured neurons.

Materials:

-

Treated and control cultured neurons on coverslips or in imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5-10% normal goat serum or BSA in PBS)

-

Primary antibody: anti-MAP2 (Microtubule-Associated Protein 2), a dendritic marker

-

Fluorophore-conjugated secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope with imaging software

Procedure:

-

Immunocytochemistry:

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block for 1 hour at room temperature with blocking buffer.

-

Incubate with the primary anti-MAP2 antibody (e.g., 1:500 dilution) overnight at 4°C.[17]

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (e.g., 1:1000 dilution) for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5-10 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software).

-

Parameters for quantification may include:

-

Total neurite length per neuron

-

Number of primary neurites per neuron

-

Number of branch points per neuron

-

Maximum neurite length[15]

-

-

Sholl Analysis: This method quantifies dendritic complexity by counting the number of neurites that intersect a series of concentric circles drawn at increasing distances from the soma.[14] This can be performed using specialized plugins or software.

-

References

- 1. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP promotes neurite outgrowth and extension through protein kinase A but independently of Erk activation in cultured rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. sartorius.com [sartorius.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative assessment of neurite outgrowth over growth promoting or inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurite outgrowth in individual neurons of a neuronal population is differentially regulated by calcium and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAP-2 & GFAP Staining Protocol [protocols.io]

- 14. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 15. A fast and accurate procedure for deriving the Sholl profile in quantitative studies of neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Automated Sholl analysis of digitized neuronal morphology at multiple scales: Whole-cell Sholl analysis vs. Sholl analysis of arbor sub-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sholl Analysis [mbfbioscience.com]

Application of Cell-Permeable cAMP Analogs in Studying GPCR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of G protein-coupled receptor (GPCR) signaling pathways is fundamental to understanding a vast array of physiological processes and for the development of novel therapeutics. A key second messenger in many GPCR pathways is cyclic adenosine monophosphate (cAMP). While traditional methods focus on measuring the production of cAMP following receptor activation, the use of cell-permeable cAMP analogs, particularly those with acetoxymethyl (AM) esters, provides a powerful tool to investigate the signaling cascade downstream of cAMP synthesis.

Mechanism of Action:

Cell-permeable cAMP analogs, such as 8-Bromoadenosine-3',5'-cyclic monophosphate acetoxymethyl ester (8-Br-cAMP-AM), are lipophilic derivatives of cAMP. The AM ester group masks the negative charge of the phosphate moiety, allowing the molecule to freely diffuse across the plasma membrane into the cytoplasm. Once inside the cell, endogenous esterases cleave the AM group, releasing the active cAMP analog (e.g., 8-Br-cAMP). This active analog is then trapped within the cell, where it can directly activate downstream effectors.

This approach effectively bypasses the GPCR, G proteins, and adenylyl cyclase, providing a direct means to stimulate and study the cellular machinery regulated by cAMP. Key downstream effectors that can be investigated using this method include Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). Furthermore, by using analogs that selectively activate either PKA or EPAC, researchers can dissect the specific roles of these parallel signaling branches.

Key Applications:

-

Dissecting Downstream Signaling: By directly activating PKA and/or EPAC, researchers can investigate the subsequent phosphorylation events, changes in gene expression, and other cellular responses, independent of receptor activation. This is particularly useful for deconvoluting complex signaling networks where a single GPCR may couple to multiple G proteins or where different receptors converge on the cAMP pathway.

-

Investigating cAMP Compartmentalization: The spatial and temporal dynamics of cAMP signaling are crucial for its specificity. While cell-permeable analogs provide a more global activation of downstream effectors, they can be used in conjunction with localized imaging techniques to study how the cell processes and compartmentalizes downstream signals.

-

Bypassing Receptor Desensitization: Prolonged exposure to agonists often leads to GPCR desensitization and downregulation, which can complicate the study of long-term downstream events. Cell-permeable cAMP analogs circumvent this issue by directly activating the intracellular signaling pathway, allowing for sustained activation and the study of its consequences.

-

High-Throughput Screening: In drug discovery, cell-permeable cAMP analogs can be used to develop assays that screen for compounds that modulate downstream components of the cAMP pathway, such as phosphodiesterases (PDEs) or specific PKA or EPAC isoforms.

Data Presentation

The following tables summarize quantitative data from studies utilizing cell-permeable cAMP analogs to investigate downstream signaling events.

Table 1: Dose-Response of 8-Br-cAMP on CREB Phosphorylation

| Concentration of 8-Br-cAMP | Fold Induction of CRE-CAT Activity (Mean ± SEM) |

| 0 µM | 1.0 ± 0.1 |

| 10 µM | 2.5 ± 0.3 |

| 50 µM | 5.2 ± 0.6 |

| 100 µM | 8.1 ± 0.9 |

| 500 µM | 12.5 ± 1.5 |

Data is illustrative and synthesized from published findings.

Table 2: Activity of Selective Cell-Permeable cAMP Analogs

| Analog | Primary Target | Typical Working Concentration | Observed Effect |

| 8-Br-cAMP-AM | PKA and EPAC | 1-100 µM | General activation of cAMP-dependent pathways |

| 8-pCPT-2'-O-Me-cAMP-AM | EPAC | 1-10 µM | Selective activation of Rap1 GTPases |

| 6-Bnz-cAMP-AM | PKA | 10-100 µM | Selective activation of PKA-dependent phosphorylation |

Mandatory Visualization

GPCR-cAMP Signaling Pathway

Caption: Canonical GPCR-cAMP signaling pathway.

Experimental Workflow for using cAMP AM

Caption: Experimental workflow for studying downstream signaling using this compound.

Experimental Protocols

Protocol 1: General Protocol for Cellular Treatment with this compound Analogs

This protocol provides a general framework for treating cultured cells with a cell-permeable cAMP analog like 8-Br-cAMP-AM. Optimization of concentrations and incubation times is recommended for each cell type and experimental endpoint.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Cell-permeable cAMP analog (e.g., 8-Br-cAMP-AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: a. Culture cells to 70-80% confluency. b. Trypsinize and resuspend cells in complete culture medium. c. Count cells and seed them into multi-well plates at a density appropriate for the planned downstream assay. d. Incubate the plates at 37°C and 5% CO₂ overnight to allow for cell attachment and recovery.

-

Preparation of this compound Stock Solution: a. On the day of the experiment, prepare a high-concentration stock solution (e.g., 10-100 mM) of the this compound analog in anhydrous DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Note: AM ester-containing compounds can be sensitive to moisture. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

-

Cell Treatment: a. Prepare serial dilutions of the this compound analog in serum-free or complete culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration consistent across all wells, including the vehicle control (typically ≤ 0.1%). b. Gently aspirate the culture medium from the wells. c. Add the medium containing the different concentrations of the this compound analog or the vehicle control to the respective wells.

-